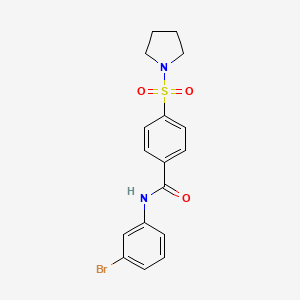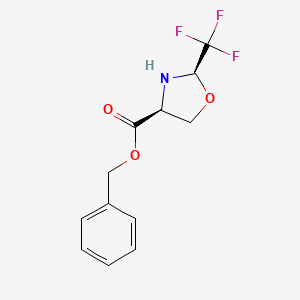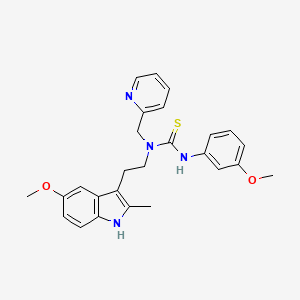
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
科学的研究の応用
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This makes this compound a potential candidate for the development of novel anti-inflammatory drugs. This compound has also been studied for its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
作用機序
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects through the inhibition of COX-2 activity, which reduces the production of inflammatory mediators such as prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspases, which are responsible for the cleavage of various cellular proteins and ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of COX-2, which reduces the production of inflammatory mediators such as prostaglandins. Physiologically, this compound has been shown to reduce inflammation and pain in animal models. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have potent anti-inflammatory and anti-cancer effects, making it a potential candidate for the development of novel drugs. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Further research is needed to determine the long-term effects of this compound on human health.
将来の方向性
There are several future directions for the research on N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory disorders and cancer. Another direction is the investigation of the safety profile of this compound in humans. Further research is also needed to determine the optimal dosage and administration route of this compound for therapeutic purposes. Finally, the mechanism of action of this compound needs to be further elucidated to understand its effects on cellular signaling pathways.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is relatively easy to synthesize and purify, and has been shown to have potent anti-inflammatory and anti-cancer effects. Further research is needed to determine its safety profile and optimal dosage for therapeutic purposes. This compound has the potential to be developed into novel drugs for the treatment of inflammatory disorders and cancer.
合成法
The synthesis of N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction between 3-bromoaniline and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified through column chromatography to obtain pure this compound.
特性
IUPAC Name |
N-(3-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-4-3-5-15(12-14)19-17(21)13-6-8-16(9-7-13)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOIOMVAENZLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![(Z)-ethyl 1-isobutyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2786387.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786390.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)




![5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2786398.png)


![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)